molecular formula C10H10F2O3 B1408925 Methyl 2,5-difluoro-4-methoxyphenylacetate CAS No. 1807191-40-7

Methyl 2,5-difluoro-4-methoxyphenylacetate

Cat. No.: B1408925
CAS No.: 1807191-40-7
M. Wt: 216.18 g/mol
InChI Key: MFZPAYIHMGZLHW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2,5-difluoro-4-methoxyphenylacetate is an organic compound with the molecular formula C10H10F2O3 It is a derivative of phenylacetate, characterized by the presence of two fluorine atoms and a methoxy group on the aromatic ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2,5-difluoro-4-methoxyphenylacetate typically involves the esterification of 2,5-difluoro-4-methoxyphenylacetic acid. One common method is the Fischer esterification, where the acid reacts with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. This could include the use of continuous flow reactors to enhance reaction rates and yields. Additionally, the use of alternative catalysts and solvents that are more environmentally friendly and cost-effective may be explored.

Chemical Reactions Analysis

Types of Reactions

Methyl 2,5-difluoro-4-methoxyphenylacetate can undergo various chemical reactions, including:

    Oxidation: The ester group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The fluorine atoms on the aromatic ring can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Lithium aluminum hydride or sodium borohydride are commonly used reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: 2,5-difluoro-4-methoxyphenylacetic acid.

    Reduction: 2,5-difluoro-4-methoxyphenylethanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 2,5-difluoro-4-methoxyphenylacetate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 2,5-difluoro-4-methoxyphenylacetate involves its interaction with various molecular targets. The presence of fluorine atoms can enhance the compound’s binding affinity to certain enzymes or receptors. The methoxy group can also influence the compound’s electronic properties, affecting its reactivity and interactions with biological molecules.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2,5-difluoro-4-hydroxyphenylacetate
  • Methyl 2,5-difluoro-4-chlorophenylacetate
  • Methyl 2,5-difluoro-4-nitrophenylacetate

Uniqueness

Methyl 2,5-difluoro-4-methoxyphenylacetate is unique due to the combination of fluorine and methoxy substituents on the aromatic ring. This combination imparts distinct electronic and steric properties, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

methyl 2-(2,5-difluoro-4-methoxyphenyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10F2O3/c1-14-9-5-7(11)6(3-8(9)12)4-10(13)15-2/h3,5H,4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFZPAYIHMGZLHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)F)CC(=O)OC)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10F2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 2,5-difluoro-4-methoxyphenylacetate
Reactant of Route 2
Reactant of Route 2
Methyl 2,5-difluoro-4-methoxyphenylacetate
Reactant of Route 3
Reactant of Route 3
Methyl 2,5-difluoro-4-methoxyphenylacetate
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
Methyl 2,5-difluoro-4-methoxyphenylacetate
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
Methyl 2,5-difluoro-4-methoxyphenylacetate
Reactant of Route 6
Reactant of Route 6
Methyl 2,5-difluoro-4-methoxyphenylacetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.